Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl
CAS No.:
Cat. No.: VC16479249
Molecular Formula: C10H12BrClFNO2
Molecular Weight: 312.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrClFNO2 |
|---|---|
| Molecular Weight | 312.56 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-(4-bromo-3-fluorophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H11BrFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | HDYYNPLZPRUTCT-FVGYRXGTSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1=CC(=C(C=C1)Br)F)N.Cl |
| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)Br)F)N.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl features a phenylalanine scaffold modified at the 4- and 3-positions of the aromatic ring with bromine and fluorine, respectively. The L-configuration ensures compatibility with biological systems, while the methyl ester and hydrochloride groups optimize stability and solubility. The electronegative halogens induce electronic effects that influence intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, critical for binding to biological targets .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BrClFNO₂ |
| Molecular Weight | 312.56 g/mol |
| CAS Number | 99359-32-7 |
| Configuration | L-isomer |
| Solubility | Enhanced in aqueous media |
Synthesis and Manufacturing
Multi-Step Synthetic Routes
The synthesis of methyl 4-bromo-3-fluoro-L-phenylalaninate HCl typically begins with halogenation of L-phenylalanine. A documented method involves:
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Halogen Introduction: Electrophilic aromatic substitution using bromine and fluorine sources under controlled conditions to achieve regioselective substitution .
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Esterification: Reaction with methanol in the presence of thionyl chloride (SOCl₂) to form the methyl ester .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and solubility.
A patent-pending approach for analogous compounds (e.g., AHU377 calcium salt) utilizes 4-bromo-D-phenylalanine, which undergoes sequential reactions with thionyl chloride, BOC anhydride, and Grignard reagents . While this method targets the D-isomer, analogous strategies could be adapted for the L-isomer by adjusting chiral catalysts.
Catalytic and Enantioselective Methods
Recent advances in asymmetric synthesis employ transition metal catalysts. For instance, rhodium-catalyzed ring-opening reactions of oxabicyclic alkenes paired with chiral amino acid-derived pronucleophiles enable stereodivergent synthesis of heterocycles, highlighting methodologies applicable to halogenated phenylalanines . Palladium-catalyzed cross-coupling reactions, such as Negishi couplings between aryl halides and zincates of protected iodoalanines, offer precise control over halogen placement .
Biological Activities and Mechanisms
Neurotransmitter Modulation
Phenylalanine derivatives are precursors to neurotransmitters like dopamine and norepinephrine. Methyl 4-bromo-3-fluoro-L-phenylalaninate HCl may enhance cognitive function by modulating hormone secretion (e.g., adrenaline) and energy metabolism during physical stress. Fluorine’s electron-withdrawing effect stabilizes transition states in enzymatic reactions, potentially inhibiting neurotransmitter degradation .
Enzyme Inhibition and Antibiotic Resistance
Structural analogs of this compound have shown promise as β-lactamase inhibitors, countering antibiotic resistance. Sulfahydantoin derivatives, for example, disrupt bacterial enzyme activity by mimicking substrate transition states, a mechanism that could extend to halogenated phenylalanines . The bromine atom’s bulk may sterically hinder enzyme-substrate interactions, enhancing inhibitory effects .
Table 2: Biological Activities of Halogenated Phenylalanines
| Activity | Mechanism | Potential Application |
|---|---|---|
| Neurotransmitter modulation | Hormone secretion regulation | Cognitive enhancers |
| β-Lactamase inhibition | Transition state mimicry | Antibiotic adjuvants |
| Catabolic stability | Fluorine-induced hydrophobicity | Therapeutic protein design |
Pharmaceutical and Industrial Applications
Drug Development
The compound’s halogenated structure enhances binding affinity to hydrophobic enzyme pockets, making it a candidate for neurology-targeted drugs. For instance, fluorinated phenylalanines are incorporated into peptides to improve metabolic stability and bioavailability, a strategy applicable to this compound .
Industrial Biochemistry
The hydrochloride salt’s solubility facilitates its use in high-throughput screening assays for enzyme kinetics and inhibitor discovery. Its stability under physiological conditions also supports its role in protein engineering and peptide-based vaccine design .
Recent Research Advancements
Stereodivergent Synthesis (2019)
Lautens et al. demonstrated rhodium-catalyzed asymmetric ring-opening reactions to synthesize oxazinones with high enantioselectivity . This methodology could streamline the production of halogenated phenylalanine derivatives by enabling precise stereocontrol, reducing reliance on resolution techniques.
β-Lactamase Inhibitors (2021)
Paquet-Côté et al. developed sulfahydantoin-based β-lactamase inhibitors using halogenated intermediates . Their work underscores the potential of methyl 4-bromo-3-fluoro-L-phenylalaninate HCl as a scaffold for next-generation antibiotics.
PET Imaging Probes (2020)
Advances in [¹⁸F]-fluorination techniques, such as isotope exchange and decarbonylation, have improved the synthesis of fluorinated phenylalanines for oncology imaging . These methods could be adapted to incorporate bromine for dual-modality imaging agents.
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